molecular formula C24H25N5O2 B2882079 N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 946294-77-5

N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2882079
CAS No.: 946294-77-5
M. Wt: 415.497
InChI Key: CLACMLDLKJGTQE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a structurally complex heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2,5-dimethylphenyl moiety, while the triazole’s N1 position is linked to a 1,3-oxazole ring via a methylene bridge. The oxazole ring itself is substituted with a 2-methylphenyl group at position 2 and a methyl group at position 3.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-14-10-11-16(3)20(12-14)25-23(30)22-17(4)29(28-27-22)13-21-18(5)31-24(26-21)19-9-7-6-8-15(19)2/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLACMLDLKJGTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The core components include:

  • A triazole ring
  • An oxazole moiety
  • Dimethyl and methyl substitutions on aromatic systems

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation evaluated its effects on various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)2.41Cell cycle arrest at G0-G1 phase
PANC-1 (Pancreatic)1.50Inhibition of DNA replication

The compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells, with mechanisms involving apoptosis and cell cycle disruption being suggested as potential pathways for its action .

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial effects against various pathogens. A study reported the following minimum inhibitory concentrations (MIC) against selected bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes related to cancer progression. In vitro assays revealed that it selectively inhibited carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:

EnzymeIC50 Value (nM)
hCA IX89
hCA II750

The selectivity for hCA IX suggests potential therapeutic applications in cancer treatment, particularly for tumors expressing high levels of this enzyme .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo. One study involved administering the compound to mice with induced tumors:

  • Study Design : Mice were treated with varying doses of the compound over four weeks.
  • Results : Tumor size was significantly reduced in treated groups compared to controls, indicating a dose-dependent response.

Another case study focused on the pharmacokinetics of the compound, revealing favorable absorption and metabolism profiles that support its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid triazole-oxazole framework and substitution pattern. Below is a detailed comparison with analogous heterocyclic carboxamides, focusing on synthesis, structural features, and physicochemical properties.

Triazole-Carboxamide Derivatives

Example : N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives ().

  • Core Structure : Shares the 1,2,3-triazole-4-carboxamide backbone but lacks the oxazole substituent.
  • Substituents : The N1 position is substituted with a 4-methylphenyl group instead of the oxazole-methylene linkage.
  • Synthesis : Synthesized via activation of the carboxylic acid with thionyl chloride, followed by coupling with amines. This contrasts with the target compound’s likely use of coupling agents like EDCI/HOBt for amide bond formation (as seen in ).

Pyrazole-Carboxamide Derivatives

Example: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides ().

  • Core Structure : Pyrazole-carboxamide instead of triazole-carboxamide.
  • Substituents: Chloro, cyano, and aryl groups enhance electron-withdrawing properties, contrasting with the target compound’s electron-donating methyl groups.
  • Physicochemical Data: Melting points: 123–183°C (higher than typical triazoles due to increased polarity from cyano groups). Yields: 62–71% (similar to triazole syntheses).
  • Key Differences : Pyrazole’s reduced aromaticity compared to triazole may alter metabolic stability and binding affinity .

Isoxazole-Carboxamide Derivatives

Example: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ().

  • Core Structure : Isoxazole-carboxamide with a thiophene substituent.
  • Synthesis : Uses Oxone® for oxidative cyclization, differing from the target compound’s probable Huisgen cyclization for triazole formation.
  • Key Differences : Isoxazole’s oxygen-nitrogen heteroatom arrangement may confer greater metabolic resistance compared to oxazole .

Thiazole-Containing Derivatives

Example : Thiazol-5-ylmethyl carbamates ().

  • Core Structure : Thiazole ring instead of oxazole.
  • Substituents : Hydroperoxypropanyl and ureido groups enhance hydrophilicity.

Discussion of Key Findings

  • Structural Complexity : The target compound’s triazole-oxazole hybrid structure offers a unique combination of hydrogen-bond acceptors (triazole N, oxazole O) and lipophilic substituents (methyl groups), balancing solubility and membrane permeability.
  • Synthetic Challenges : Compared to simpler triazole-carboxamides (), the oxazole-methylene linkage likely requires multi-step synthesis, including cyclization and coupling steps akin to those in and .
  • Bioactivity Potential: While pyrazole-carboxamides () show promise as kinase inhibitors due to their planar structure, the target compound’s bulkier substituents may favor allosteric binding modes.

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